3-(3-Nitrophenyl)-1,2,4-oxadiazole
CAS No.: 90049-83-5
Cat. No.: VC3839291
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90049-83-5 |
|---|---|
| Molecular Formula | C8H5N3O3 |
| Molecular Weight | 191.14 g/mol |
| IUPAC Name | 3-(3-nitrophenyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-9-5-14-10-8/h1-5H |
| Standard InChI Key | BXMPGUQFWQUYRY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2 |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
3-(3-Nitrophenyl)-1,2,4-oxadiazole (C₈H₅N₃O₃) has a molecular weight of 191.14 g/mol and features a planar oxadiazole core bonded to a nitro-substituted phenyl ring. The nitro group at the meta position creates an electron-deficient aromatic system, influencing reactivity and intermolecular interactions. Key properties include:
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LogP: ~1.2 (moderate hydrophobicity)
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Hydrogen Bond Acceptors: 5
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Rotatable Bonds: 2
The compound’s crystallographic studies reveal tight packing due to π-π stacking between phenyl rings, contributing to its stability under thermal stress.
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves cyclization of arylamidoximes with carbonyl derivatives. A representative method includes:
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Reaction of 3-nitrobenzamidoxime with triphosgene in dichloromethane.
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Stirring at 0°C for 4 hours, followed by room temperature for 12 hours.
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Purification via column chromatography (yield: 68–72%).
Alternative approaches utilize microwave-assisted synthesis, reducing reaction times to 30 minutes with comparable yields.
Industrial-Scale Production
Optimized protocols employ continuous flow reactors to enhance efficiency. Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Residence Time | 10 min |
| Solvent | Acetonitrile |
| Catalyst | Zeolite (H-Beta) |
This method achieves 85% yield with >99% purity, demonstrating scalability for pharmaceutical applications.
Biological Activities and Mechanisms
Anticancer Activity
3-(3-Nitrophenyl)-1,2,4-oxadiazole exhibits cytotoxicity against multiple cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 12.5 | Tubulin Inhibition |
| MCF-7 (Breast) | 15.0 | Apoptosis Induction |
| A549 (Lung) | 8.5 | ROS Generation |
Mechanistic Insights:
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Tubulin Binding: The nitro group facilitates interaction with β-tubulin’s colchicine site, disrupting microtubule assembly.
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Apoptosis Pathways: Upregulation of caspase-3/7 and PARP cleavage observed in treated cells.
Antibacterial Properties
The compound demonstrates broad-spectrum activity against drug-resistant bacteria:
| Bacterial Strain | MIC (μg/mL) | Comparison (Amoxicillin) |
|---|---|---|
| Staphylococcus aureus | 4.2 | 2.1 |
| Escherichia coli | 8.5 | 4.3 |
| Pseudomonas aeruginosa | 16.0 | 32.0 |
Notably, it outperforms amoxicillin against P. aeruginosa, suggesting utility in treating Gram-negative infections .
Structure-Activity Relationships (SAR)
Role of Substituents
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Nitro Group Position: Meta-substitution (3-nitrophenyl) enhances bioactivity compared to ortho- or para-isomers due to optimal steric and electronic effects.
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Oxadiazole Ring Modifications: Methylation at the 5-position increases lipophilicity, improving membrane permeability.
Comparative Analysis
| Compound | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 3-(3-Nitrophenyl) | 8.5–15.0 | 4.2–16.0 |
| 3-(4-Nitrophenyl) | 18.3–22.1 | 8.7–24.5 |
| 3-(2-Nitrophenyl) | 25.6–30.4 | 12.4–28.9 |
The meta-nitro derivative shows 2–3× greater potency than its analogs.
Applications in Material Science
Energetic Materials
The nitro group’s high oxygen balance (-63.2%) and enthalpy of formation (+128 kJ/mol) make the compound suitable as a precursor for explosives and propellants.
Polymer Additives
Incorporation into polyurethane matrices improves tensile strength by 40% and thermal stability up to 300°C, ideal for aerospace coatings.
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